molecular formula C12H14N2O2 B8097845 Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B8097845
M. Wt: 218.25 g/mol
InChI Key: SVNSMAWYACHELN-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a chemical compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds are characterized by the presence of a pyrrole ring fused to a pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:

  • Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a multi-step process starting from simple precursors such as pyrrole and pyridine derivatives. Cyclization reactions are often employed to form the fused ring structure.

  • Functionalization: The pyrrolopyridine core is then functionalized to introduce the ethyl propanoate group. This can be achieved through esterification reactions using ethyl propanoate and appropriate catalysts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms, such as converting ketones to alcohols.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions often use nucleophiles such as halides, amines, or alcohols, and may require catalysts like palladium or platinum.

Major Products Formed:

  • Oxidation: Products can include alcohols, ketones, or carboxylic acids.

  • Reduction: Products can include alcohols or amines.

  • Substitution: Products can include halogenated compounds, amides, or ethers.

Scientific Research Applications

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate has been explored for various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and materials.

  • Biology: The compound has shown potential as a bioactive molecule, exhibiting activities such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: Research has indicated its potential use in drug development, particularly in targeting specific receptors and pathways involved in diseases such as cancer[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects such as cell growth inhibition or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is compared with other similar compounds, such as:

  • Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit various biological activities.

  • 1,8-Naphthyridines: These compounds have a similar fused ring structure and are known for their diverse biological activities.

  • Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are used in various pharmaceutical applications.

Properties

IUPAC Name

ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-11(15)6-5-9-8-14-12-10(9)4-3-7-13-12/h3-4,7-8H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNSMAWYACHELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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